![molecular formula C6H4BrClF3N3 B12845345 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine](/img/structure/B12845345.png)
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is an organic compound with the molecular formula C6H4BrClF3N3. This compound is notable for its applications in various fields, including medicinal chemistry and agricultural chemistry .
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves several steps. One common method starts with the synthesis of N-cyclopentyl-pyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms . The industrial production of this compound often involves optimizing these reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors for cell proliferation diseases.
Agricultural Chemistry: This compound is utilized in the development of novel pesticides and acaricides due to its bioactivity.
Chemical Research: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as a cyclin-dependent kinase 4 (CDK4) inhibitor, which is crucial in regulating the cell cycle. By inhibiting CDK4, this compound can prevent the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Another pyrimidine derivative with similar applications in medicinal chemistry.
Flupentiofenox: A trifluoroethyl thioether compound used as an acaricide.
Pyrimidifen: A commercial acaricide with different substituents but similar bioactivity.
These comparisons highlight the unique properties and applications of this compound, particularly its role as an intermediate in pharmaceutical and agricultural chemistry.
Eigenschaften
Molekularformel |
C6H4BrClF3N3 |
---|---|
Molekulargewicht |
290.47 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H4BrClF3N3/c7-3-1-12-5(8)14-4(3)13-2-6(9,10)11/h1H,2H2,(H,12,13,14) |
InChI-Schlüssel |
RSPYXTPFFANXND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.